1-Myristoyl-2-myristoyl-sn-glycero-3-phosphocholine-d27

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

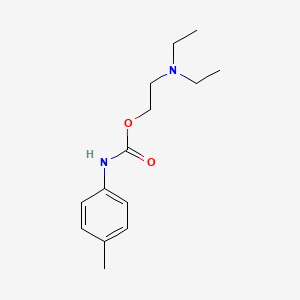

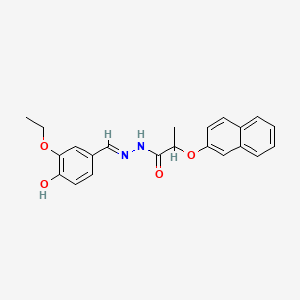

14:0-14:0-d27 PC, also known as 1-myristoyl-2-myristoyl-d27-sn-glycero-3-phosphocholine, is a deuterated phospholipid compound. It is a synthetic analog of naturally occurring phosphatidylcholine, where the hydrogen atoms in the fatty acid chains are replaced with deuterium. This compound is commonly used in scientific research due to its unique properties, such as increased stability and distinct spectroscopic signatures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 14:0-14:0-d27 PC involves the esterification of deuterated myristic acid with glycerophosphocholine. The process typically includes the following steps:

Preparation of Deuterated Myristic Acid: Deuterated myristic acid is synthesized by hydrogenation of myristic acid in the presence of deuterium gas.

Esterification: The deuterated myristic acid is then esterified with glycerophosphocholine under controlled conditions, often using catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as thin-layer chromatography (TLC) to ensure high purity (>99%).

Industrial Production Methods

Industrial production of 14:0-14:0-d27 PC follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Deuterated Myristic Acid: Utilizing large-scale hydrogenation reactors.

Automated Esterification: Employing automated systems to control reaction conditions and ensure consistency.

High-Throughput Purification: Using advanced chromatographic techniques to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

14:0-14:0-d27 PC undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form peroxides and other oxidative products.

Hydrolysis: It can be hydrolyzed by phospholipases to yield deuterated myristic acid and glycerophosphocholine.

Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Hydrolysis: Enzymatic hydrolysis using phospholipase A2.

Substitution: Catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

Oxidation: Deuterated myristic acid peroxides.

Hydrolysis: Deuterated myristic acid and glycerophosphocholine.

Substitution: Non-deuterated phosphatidylcholine.

Wissenschaftliche Forschungsanwendungen

14:0-14:0-d27 PC is widely used in various scientific research fields:

Chemistry: Used as a model compound in studies of lipid oxidation and hydrolysis.

Biology: Employed in membrane biophysics to study lipid bilayer dynamics and interactions.

Medicine: Utilized in drug delivery research to develop liposomal formulations.

Industry: Applied in the development of stable isotopic standards for mass spectrometry.

Wirkmechanismus

The mechanism of action of 14:0-14:0-d27 PC involves its incorporation into lipid bilayers, where it influences membrane properties such as fluidity and permeability. The deuterium atoms provide distinct spectroscopic signatures, allowing researchers to track the compound’s behavior in biological systems. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

160-160-d31 PC: A deuterated phospholipid with longer fatty acid chains.

180-180-d35 PC: Another deuterated phospholipid with even longer chains.

140 Lyso PC: A deuterated lysophosphatidylcholine with a single fatty acid chain.

Uniqueness

14:0-14:0-d27 PC is unique due to its specific chain length and deuteration pattern, which provide distinct physical and chemical properties. Compared to similar compounds, it offers a balance between stability and ease of synthesis, making it a valuable tool in various research applications.

Eigenschaften

Molekularformel |

C36H72NO8P |

|---|---|

Molekulargewicht |

705.1 g/mol |

IUPAC-Name |

[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoyloxy)-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C36H72NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(38)42-32-34(33-44-46(40,41)43-31-30-37(3,4)5)45-36(39)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3/t34-/m1/s1/i2D3,7D2,9D2,11D2,13D2,15D2,17D2,19D2,21D2,23D2,25D2,27D2,29D2 |

InChI-Schlüssel |

CITHEXJVPOWHKC-QPUVRMJWSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Kanonische SMILES |

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Oxabicyclo[3.1.1]heptan-2-one](/img/structure/B15074918.png)

![N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide](/img/structure/B15074924.png)